molecular formula C23H28N4O6S B2689477 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921054-01-5

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2689477
CAS No.: 921054-01-5
M. Wt: 488.56
InChI Key: DBTWOXDWADGSNN-UHFFFAOYSA-N
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Description

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533870-21-2) is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core. Key structural attributes include:

  • Sulfamoyl moiety: A butyl(ethyl)sulfamoyl group at the para position of the benzamide ring.
  • Oxadiazole substituent: A 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl group linked via an amide bond.
  • Molecular properties: Molecular formula C₂₃H₂₈N₄O₆S, molecular weight 488.6 g/mol, XLogP3 value 3.3 (indicating moderate lipophilicity), and a polar surface area of 132 Ų .

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-5-7-14-27(6-2)34(29,30)18-11-8-16(9-12-18)21(28)24-23-26-25-22(33-23)17-10-13-19(31-3)20(15-17)32-4/h8-13,15H,5-7,14H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTWOXDWADGSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of sulfonamides and oxadiazoles. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C22H26N4O5SC_{22}H_{26}N_{4}O_{5}S with a molecular weight of 478.6 g/mol. The structure includes:

  • A sulfonamide group , which is known for its antibacterial properties.
  • An oxadiazole ring , which enhances biological activity through its interaction with nucleic acids and proteins.
  • A methoxyphenyl group , which improves solubility and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The oxadiazole moiety can interact with various biomolecules, potentially modulating their functions. This mechanism is crucial in the context of drug discovery, particularly for antimicrobial and anticancer applications.

Biological Activity Overview

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antitumor : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction in inflammation markers in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial effects of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with the oxadiazole ring showed significant inhibition zones, indicating potent antibacterial properties.

CompoundBacterial StrainInhibition Zone (mm)
4aE. coli15
4bS. aureus20
TargetPseudomonas spp.18

Antitumor Activity

In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)
MCF-712
HeLa15
A54918

Anti-inflammatory Effects

Research indicated that compounds containing the oxadiazole moiety could effectively reduce nitric oxide production in RAW264.7 macrophages, a marker for inflammation.

Comparison with Related Compounds

Comparative studies have shown that compounds with similar structures but different substituents exhibit varying levels of biological activity. For example:

Compound NameAntimicrobial ActivityAntitumor Activity
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamideHighModerate
4-[butyl(ethyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamideModerateHigh

Comparison with Similar Compounds

Structural Analogues in Antifungal Research

LMM5 and LMM11 () are closely related 1,3,4-oxadiazole derivatives with demonstrated antifungal activity against Candida albicans. Key differences include:

Compound Sulfamoyl Substituent Oxadiazole Substituent Biological Activity (MIC₉₀, μg/mL)
Target Compound Butyl(ethyl) 3,4-Dimethoxyphenyl Not reported
LMM5 (F2368-0617) Benzyl(methyl) 4-Methoxyphenylmethyl 3.12 (vs. C. albicans)
LMM11 (F2832-0099) Cyclohexyl(ethyl) Furan-2-yl 6.25 (vs. C. albicans)
  • Role of aryl substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking with enzyme active sites compared to LMM11’s furan ring, though activity data is lacking.

Oxadiazole Derivatives with Varied Aryl Groups

Compounds from and highlight the influence of aryl substituents on physicochemical and inhibitory properties:

Compound (Reference) Oxadiazole Substituent Key Properties/Activity
Target Compound 3,4-Dimethoxyphenyl XLogP3 = 3.3
Compound 22 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 35% yield, Ca²⁺/calmodulin inhibition
Compound 25 () Thiophen-2-yl 60% yield, higher solubility
Compound 18 () 3-(Thiomethoxy)phenyl 95% purity, enzyme inhibition
  • Electron-donating groups : Methoxy groups (as in the target compound) may improve binding to redox-active enzymes like thioredoxin reductase, analogous to LMM5’s 4-methoxyphenylmethyl group .
  • Heterocyclic substituents : Thiophene (Compound 25) and furan (LMM11) rings reduce molecular weight and may alter metabolic stability.

Sulfamoyl-Benzamide Variants

and describe compounds with structural variations in the sulfamoyl and benzamide regions:

Compound (CAS) Sulfamoyl Group Oxadiazole Substituent Notes
Target Compound (533870-21-2) Butyl(ethyl) 3,4-Dimethoxyphenyl High polar surface area (132 Ų)
850936-24-2 () Benzyl(ethyl) 5-(Methoxymethyl) Lower MW (418.5 g/mol)
Compound in Ethyl(phenylmethyl) 2,6-Dimethoxyphenyl Steric hindrance from 2,6-OCH₃
  • Methoxy positioning : 3,4-Dimethoxy (target) vs. 2,6-dimethoxy () alters electronic distribution, which could influence interactions with aromatic residues in enzyme binding pockets.

Key Research Findings and Implications

  • Enzyme selectivity : The 3,4-dimethoxyphenyl group may confer selectivity for fungal over human enzymes, as seen in related compounds .
  • Synthetic accessibility : High-yield routes for oxadiazole derivatives (e.g., 60% yield for Compound 25, ) support scalability for further testing.

Table 1: Comparative Molecular Properties

Compound MW (g/mol) XLogP3 Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 488.6 3.3 9 132
LMM5 ~500* ~3.5† 8 ~125†
850936-24-2 418.5 2.8 7 115

*Estimated based on molecular formula. †Predicted using analogous structures.

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